5,5-difluoro-2-methyloxane-2-carboxylic acid
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Overview
Description
5,5-difluoro-2-methyloxane-2-carboxylic acid: is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with two fluorine atoms and a carboxylic acid group. This compound is a white crystalline solid and is known for its chiral nature, possessing a chiral center at the 2-position of the tetrahydropyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-2-methyloxane-2-carboxylic acid typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the tetrahydropyran ring through intramolecular cyclization reactions.
Functional Group Transformation: Introduction of the carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5,5-difluoro-2-methyloxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may impart desirable properties such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,5-difluoro-2-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can influence the binding affinity and selectivity towards target molecules. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- 5,5-difluoro-2-methyloxane-2-carboxylic acid
- 5,5-difluoro-2-methyl-1,3-dioxane-2-carboxylic acid
- 5,5-difluoro-2-methyl-1,4-dioxane-2-carboxylic acid
Comparison: Compared to these similar compounds, this compound is unique due to its specific ring structure and the position of the fluorine atoms. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10F2O3 |
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Molecular Weight |
180.15 g/mol |
IUPAC Name |
5,5-difluoro-2-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-6(5(10)11)2-3-7(8,9)4-12-6/h2-4H2,1H3,(H,10,11) |
InChI Key |
GLLJNTVQOJMNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CO1)(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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